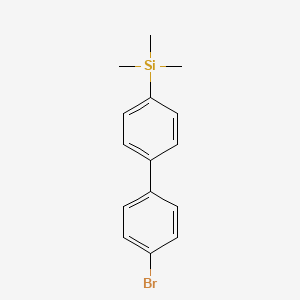
4-Bromo-4'-(Trimethylsilyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl is an organic compound characterized by a biphenyl core structure with a bromine atom and a trimethylsilyl group attached to the 4 and 4' positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl typically involves the following steps:
Bromination: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 4 position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Trimethylsilylation: The brominated biphenyl is then treated with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to introduce the trimethylsilyl group at the 4' position.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and bases can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Biphenyl derivatives without the bromine atom.
Substitution: Hydroxylated or aminated biphenyl derivatives.
Applications De Recherche Scientifique
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Industry: The compound is used in the production of advanced materials and electronic devices.
Mécanisme D'action
The mechanism by which 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and trimethylsilyl group can influence the compound's reactivity and binding affinity to biological targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
4-Bromo-4'-(methyl)-1,1'-Biphenyl: Similar structure but with a methyl group instead of trimethylsilyl.
4-Bromo-4'-(phenyl)-1,1'-Biphenyl: Contains a phenyl group at the 4' position.
4-Bromo-4'-(ethyl)-1,1'-Biphenyl: Contains an ethyl group at the 4' position.
Propriétés
Formule moléculaire |
C15H17BrSi |
|---|---|
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
[4-(4-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-10-6-13(7-11-15)12-4-8-14(16)9-5-12/h4-11H,1-3H3 |
Clé InChI |
OKDMLHQNALAUGX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















